molecular formula C7H7BO4 B13458179 (3-Formyl-5-hydroxyphenyl)boronic acid

(3-Formyl-5-hydroxyphenyl)boronic acid

Cat. No.: B13458179
M. Wt: 165.94 g/mol
InChI Key: ZBQDRPUALYBQOH-UHFFFAOYSA-N
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Description

(3-Formyl-5-hydroxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications. This compound, in particular, features a formyl group and a hydroxyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a versatile reagent in organic synthesis and a valuable intermediate in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Formyl-5-hydroxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Formyl-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as the development of biosensors and enzyme inhibitors. The boronic acid group interacts with diol-containing molecules, forming a cyclic boronate ester. This interaction can be used to detect the presence of specific biomolecules or inhibit enzyme activity by blocking the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Formyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl group and a hydroxyl group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The compound’s ability to form reversible covalent bonds with diols makes it particularly valuable in the development of biosensors and diagnostic tools .

Properties

Molecular Formula

C7H7BO4

Molecular Weight

165.94 g/mol

IUPAC Name

(3-formyl-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C7H7BO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10-12H

InChI Key

ZBQDRPUALYBQOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)O)C=O)(O)O

Origin of Product

United States

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